2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-2-6-3-4-12-7(5-6)10-8(9)11-12/h3-5H,2H2,1H3,(H2,9,11) |
InChI Key |
HUGBQESOWZULNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=NN2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established.
Oxidative Cyclization: Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Cyclization Using Hydroxylamine: 2-Amino-[1,2,4]triazolo[1,5-a]pyridines can also be obtained by the action of hydroxylamine hydrochloride on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate.
Industrial Production Methods
Industrial production methods for 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly reagents is preferred to ensure high yields and minimize environmental impact.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
2-Amino-7-ethyl- triazolo[1,5-a]pyridine is synthesized via oxidative coupling and cyclization reactions. A prominent method involves the use of β-dicarbonyl compounds (e.g., ethyl acetoacetate) and N-amino-2-iminopyridines under oxygen-rich conditions. Acetic acid (6 equiv.) in ethanol at 130°C under O₂ atmosphere facilitates cross-dehydrogenative coupling (CDC) to form the triazolo-pyridine core .
Optimized Reaction Conditions
| Entry | Catalyst | Solvent | Atmosphere | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Ethanol | Air | 34 |
| 2 | – | DMF | O₂ | 74 |
| 3 | – | Ethanol | O₂ | 94 |
Data adapted from , highlighting O₂ as critical for high yields.
Functionalization via Oxidative N–N Bond Formation
Copper-catalyzed oxidative coupling under air efficiently constructs the triazole ring. For example, reactions with ethyl acetoacetate (2a ) and N-amino-2-iminopyridine derivatives (1a–f ) yield substituted triazolo[1,5-a]pyridines. Electron-withdrawing or donating groups on the aryl moiety minimally affect yields, demonstrating broad substrate tolerance .
Substrate Scope (Selected Examples)
| Substrate (R Group) | Product Yield (%) |
|---|---|
| 1a (Ph) | 94 |
| 1b (4-MeOPh) | 89 |
| 1c (4-ClPh) | 92 |
Regioselective Modifications
Regioselectivity is achieved via ionic liquid or acidic conditions. For example, reactions with 3,5-diaminotriazole and ethyl 3-oxobutanoate under ionic conditions yield ethyl 2-amino-5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-6-carboxylate (94% yield) .
Mechanistic Pathway
-
Nucleophilic addition of β-dicarbonyl enol to N-amino-2-iminopyridine.
-
Oxidative dehydrogenation via O₂ to form intermediate B .
-
Cyclization and dehydration to yield the triazolo-pyridine product .
Challenges and Limitations
Scientific Research Applications
2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like JAK1 and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine with structurally related compounds:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Lipophilicity and Solubility: The ethyl group at position 7 increases logP compared to hydroxyl or bromine-substituted analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility.
Thermodynamic Stability : Triazolopyridines with planar stacking (e.g., 1,2,4-triazolo[1,5-a]pyrimidine) exhibit high vaporization enthalpies (ΔHvap ~7 kJ·mol⁻¹ higher than pyridines). Ethyl-substituted analogs may show similar stability due to van der Waals interactions .
Biological Activity
2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, which is known for various pharmacological properties, including antimicrobial and antiviral activities. This article reviews the biological activity of this compound based on recent studies and research findings.
- Molecular Formula : C₈H₁₀N₄
- Molecular Weight : 162.19 g/mol
- Purity : Minimum 95%
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds with similar structures have been shown to inhibit the interaction between viral proteins and host cell components. Specifically, a study on triazolo[1,5-a]pyrimidine derivatives demonstrated their ability to disrupt the PA-PB1 interaction in influenza A virus polymerase, suggesting a mechanism that could be relevant for this compound .
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been explored. A related compound exhibited selective activity against Chlamydia and showed moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae. These findings suggest that this compound may possess similar antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. Modifications in the structure can significantly influence their interaction with biological targets. For example:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups can enhance biological activity by improving binding affinity.
- Hydrophobic Interactions : The hydrophobic nature of certain substituents can facilitate better membrane permeability and cellular uptake .
Case Study 1: Influenza A Virus Inhibition
A study published in Nature assessed various triazolo derivatives for their ability to inhibit influenza virus replication. Compounds were evaluated using plaque reduction assays in MDCK cells infected with the A/PR/8/34 strain. Results indicated that certain modifications led to significant antiviral activity compared to standard inhibitors like ribavirin .
Case Study 2: Antibacterial Efficacy
Research conducted on new scaffolds targeting Chlamydia demonstrated that specific structural modifications could lead to enhanced selectivity and potency against bacterial pathogens. The results suggested that derivatives similar to this compound could serve as promising candidates for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
